8-[[(3R,4S,5S)-3-[(4,4-difluorocyclohexyl)methoxy]-5-methoxypiperidin-4-yl]amino]-3-methyl-5-(5-methylpyridin-3-yl)-1H-1,7-naphthyridin-2-one
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Overview
Description
8-[[(3R,4S,5S)-3-[(4,4-difluorocyclohexyl)methoxy]-5-methoxypiperidin-4-yl]amino]-3-methyl-5-(5-methylpyridin-3-yl)-1H-1,7-naphthyridin-2-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthyridine core, a piperidine ring, and a difluorocyclohexyl group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[[(3R,4S,5S)-3-[(4,4-difluorocyclohexyl)methoxy]-5-methoxypiperidin-4-yl]amino]-3-methyl-5-(5-methylpyridin-3-yl)-1H-1,7-naphthyridin-2-one typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Naphthyridine Core: This step involves the construction of the naphthyridine ring system through cyclization reactions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions.
Attachment of the Difluorocyclohexyl Group:
Final Assembly: The final step involves the coupling of the various fragments to form the complete molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
8-[[(3R,4S,5S)-3-[(4,4-difluorocyclohexyl)methoxy]-5-methoxypiperidin-4-yl]amino]-3-methyl-5-(5-methylpyridin-3-yl)-1H-1,7-naphthyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
8-[[(3R,4S,5S)-3-[(4,4-difluorocyclohexyl)methoxy]-5-methoxypiperidin-4-yl]amino]-3-methyl-5-(5-methylpyridin-3-yl)-1H-1,7-naphthyridin-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with various biomolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[[(3R,4S,5S)-3-[(4,4-difluorocyclohexyl)methoxy]-5-methoxypiperidin-4-yl]amino]-3-methyl-5-(5-methylpyridin-3-yl)-1H-1,7-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Nicotine Related Compound E: This compound shares some structural similarities with 8-[[(3R,4S,5S)-3-[(4,4-difluorocyclohexyl)methoxy]-5-methoxypiperidin-4-yl]amino]-3-methyl-5-(5-methylpyridin-3-yl)-1H-1,7-naphthyridin-2-one, particularly in the pyridine ring structure.
(-)-Carvone: Although structurally different, (-)-carvone is another compound with significant biological activity.
Uniqueness
The uniqueness of this compound lies in its complex molecular structure, which allows for diverse chemical reactivity and potential biological activities. Its combination of a naphthyridine core, piperidine ring, and difluorocyclohexyl group makes it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C28H35F2N5O3 |
---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
8-[[(3R,4S,5S)-3-[(4,4-difluorocyclohexyl)methoxy]-5-methoxypiperidin-4-yl]amino]-3-methyl-5-(5-methylpyridin-3-yl)-1H-1,7-naphthyridin-2-one |
InChI |
InChI=1S/C28H35F2N5O3/c1-16-8-19(11-31-10-16)21-12-33-26(24-20(21)9-17(2)27(36)35-24)34-25-22(37-3)13-32-14-23(25)38-15-18-4-6-28(29,30)7-5-18/h8-12,18,22-23,25,32H,4-7,13-15H2,1-3H3,(H,33,34)(H,35,36)/t22-,23+,25-/m0/s1 |
InChI Key |
YDPMMWAOCCOULO-ARNLJNQMSA-N |
Isomeric SMILES |
CC1=CC(=CN=C1)C2=CN=C(C3=C2C=C(C(=O)N3)C)N[C@H]4[C@H](CNC[C@H]4OCC5CCC(CC5)(F)F)OC |
Canonical SMILES |
CC1=CC(=CN=C1)C2=CN=C(C3=C2C=C(C(=O)N3)C)NC4C(CNCC4OCC5CCC(CC5)(F)F)OC |
Origin of Product |
United States |
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